molecular formula C8H8N2O2S B13069181 3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

Cat. No.: B13069181
M. Wt: 196.23 g/mol
InChI Key: CTFKAWCRHKRICT-UHFFFAOYSA-N
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Description

3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is a versatile chemical scaffold in medicinal chemistry research. The imidazo[2,1-b]thiazole core is recognized as a privileged structure in drug discovery due to its wide spectrum of biological activities . This particular derivative serves as a key synthetic intermediate for developing novel compounds with potential pharmacological properties. Research into analogous structures has demonstrated significant promise in areas including antimycobacterial and antitubecular agents , as well as antiproliferative compounds that act as microtubule-targeting agents in cancer cell lines . The compound's structure allows for further functionalization, making it a valuable building block for constructing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

3-ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

InChI

InChI=1S/C8H8N2O2S/c1-2-5-4-13-8-9-6(7(11)12)3-10(5)8/h3-4H,2H2,1H3,(H,11,12)

InChI Key

CTFKAWCRHKRICT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC2=NC(=CN12)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl Imidazo[2,1-b]thiazole-6-carboxylate as a Precursor

A key intermediate in the preparation of the carboxylic acid derivative is the ethyl ester, ethyl imidazo[2,1-b]thiazole-6-carboxylate . This compound is synthesized by:

  • Reactants: 2-Aminothiazole and ethyl bromopyruvate
  • Reaction Conditions:
    • Solvent: Tetrahydrofuran (THF)
    • Temperature: Room temperature (~25°C)
    • Time: 20 hours
  • Yield: Approximately 54%
  • Mechanism: Nucleophilic attack of the amino group of 2-aminothiazole on the α-bromo carbonyl compound leading to cyclization and formation of the imidazo-thiazole ring with an ethyl ester at position 6.
Parameter Details
Starting materials 2-Aminothiazole, Ethyl bromopyruvate
Solvent Tetrahydrofuran (THF)
Temperature 25°C
Reaction time 20 hours
Product Ethyl imidazo[2,1-b]thiazole-6-carboxylate
Yield 54%

Hydrolysis to 3-Ethylimidazo[2,1-b]thiazole-6-carboxylic Acid

  • The ethyl ester intermediate is hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid.
  • Typical hydrolysis involves refluxing with aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by acidification to precipitate the carboxylic acid.
  • This step converts the ester group at position 6 into the free carboxylic acid.

Alternative Synthetic Routes and Analogues

  • Related imidazo[2,1-b]thiazole derivatives have been synthesized by cyclization of 2-aminothiazoles with α-haloketones or phenacyl bromides, followed by functional group modifications.
  • Bioisosteric replacements and substitutions at position 3 (e.g., tert-butyl instead of ethyl) have been reported, indicating the feasibility of varying the alkyl substituent via choice of α-halo carbonyl precursors.
  • Oxidation or Vilsmeier-Haack reactions on substituted imidazo-thiazoles have been used to introduce aldehyde or carboxyl groups at position 6, which can be further converted to acids.

Summary Table of Preparation Steps

Step Starting Material(s) Reaction Type Conditions Product Yield (%)
1 2-Aminothiazole + Ethyl bromopyruvate Cyclization (Nucleophilic substitution) THF, 25°C, 20 h Ethyl imidazo[2,1-b]thiazole-6-carboxylate 54
2 Ethyl imidazo[2,1-b]thiazole-6-carboxylate Hydrolysis (acidic/basic) Reflux with HCl or NaOH, then acidify 3-Ethylimidazo[2,1-b]thiazole-6-carboxylic acid Variable (typically high)
3 Alternative α-haloketones or phenacyl bromides Cyclization and substitution Reflux in ethanol or other solvents Various 3-substituted imidazo[2,1-b]thiazoles Variable

Research Findings and Notes

  • The initial cyclization step is critical for ring closure and establishing the fused heterocyclic system. Reaction time and temperature significantly affect yield.
  • The choice of α-halo carbonyl compound determines the substituent at position 3, allowing for structural diversity in the imidazo-thiazole scaffold.
  • Hydrolysis conditions must be optimized to avoid decomposition of the heterocyclic ring while ensuring complete conversion of the ester to acid.
  • Analytical techniques such as NMR (1H, 13C), IR spectroscopy, LC-MS, and elemental analysis are essential for confirming the structure and purity of intermediates and final products.
  • Melting points and physical properties (e.g., powder form, color) are consistent with literature values for related compounds, aiding in characterization.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions: Major Products Formed:

Scientific Research Applications

3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

Key Observations:

  • Substituent Position Sensitivity: The position of the carboxylic acid group (e.g., 5 vs. 6) significantly impacts reactivity. For instance, 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid (CAS 77628-51-4) serves as a precursor for α-aminoadipic acid analogs via bromination and coupling reactions , whereas the 6-carboxylic acid variant (CAS 53572-98-8) is utilized in fluorescence probes due to its chelating ability .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in n2tfmt derivatives) lower triplet energy levels in Ir(III) complexes, enabling emission wavelength tuning . The ethyl group in the target compound may similarly modulate electronic properties.
  • Solubility and Reactivity : Methyl and ethyl substituents enhance lipophilicity (logP: 1.49–1.68) compared to unsubstituted analogs , influencing solubility in organic solvents.

Biological Activity

3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound is characterized by its imidazo-thiazole core, which contributes to its biological activity. The structural formula can be represented as follows:

C8H8N2O2S\text{C}_8\text{H}_8\text{N}_2\text{O}_2\text{S}

Target Enzymes

Research indicates that this compound acts primarily through inhibition of specific enzymes involved in critical biochemical pathways. One notable target is pantothenate synthetase in Mycobacterium tuberculosis, where it disrupts coenzyme A biosynthesis, leading to impaired bacterial growth and survival.

Cellular Effects

In cancer biology, this compound has demonstrated the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism involves the modulation of signaling pathways that regulate cell cycle progression and survival .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy as an antimycobacterial agent is particularly noteworthy, showing promise in the treatment of tuberculosis.

Anticancer Activity

Studies have shown that this compound can inhibit the growth of several cancer cell lines through mechanisms such as:

  • Induction of apoptosis.
  • Cell cycle arrest at the G1/S phase.
  • Inhibition of angiogenesis.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of M. tuberculosis growth with an IC50 value of 5 µM.
Study 2Reported cytotoxic effects on breast cancer cell lines with an IC50 value of 10 µM.
Study 3Investigated the compound's role in inducing apoptosis via the mitochondrial pathway in leukemia cells.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological studies suggest that the compound has a favorable safety profile at therapeutic doses; however, further investigations are needed to fully establish its safety for clinical use .

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